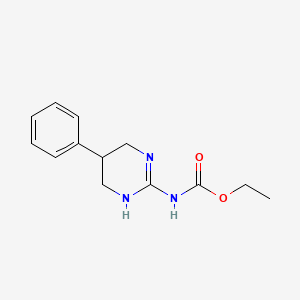
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is a synthetic organic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination and Amination: The pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and subsequently aminated with ammonia or an amine source to introduce the amino group.
Benzylation: The chlorinated and aminated pyrimidine is then reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the benzyl derivative.
Hydrazinecarboxylation: Finally, the benzyl derivative is treated with hydrazinecarboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the pyrimidine ring or the benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH), alkoxides (RO⁻)
Major Products
Oxidation: Formation of nitro derivatives or N-oxides
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine derivatives
科学的研究の応用
Chemistry
In chemistry, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be tested for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrimidine ring is a common scaffold in many drugs, and modifications of this compound could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrimidine ring.
作用機序
The mechanism of action of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazinecarboxylate moiety may also play a role in binding to biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzylamine
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzoic acid
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl alcohol
Uniqueness
Compared to similar compounds, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group can introduce additional reactivity and binding properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H12ClN5O2 |
|---|---|
分子量 |
293.71 g/mol |
IUPAC名 |
[2-(5-amino-6-chloropyrimidin-4-yl)phenyl]methyl N-aminocarbamate |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-9(14)10(16-6-17-11)8-4-2-1-3-7(8)5-20-12(19)18-15/h1-4,6H,5,14-15H2,(H,18,19) |
InChIキー |
YVQBVICOFPAROQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC(=O)NN)C2=C(C(=NC=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)





![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)




![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)

